molecular formula C9H14O2S B15241363 1-(Thian-4-yl)cyclopropane-1-carboxylicacid

1-(Thian-4-yl)cyclopropane-1-carboxylicacid

Cat. No.: B15241363
M. Wt: 186.27 g/mol
InChI Key: FFOHUUQRADAIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thian-4-yl)cyclopropane-1-carboxylicacid is a chemical compound with the molecular formula C9H14O2S It contains a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thian-4-yl group. One common method involves the reaction of a cyclopropane derivative with a thian-4-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thian-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The thian-4-yl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Thian-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thian-4-yl group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Thian-4-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(Thian-4-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    1-(Thian-4-yl)cyclopropane-1-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

1-(Thian-4-yl)cyclopropane-1-carboxylicacid is unique due to its combination of a cyclopropane ring and a thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

1-(thian-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O2S/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11)

InChI Key

FFOHUUQRADAIKI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.